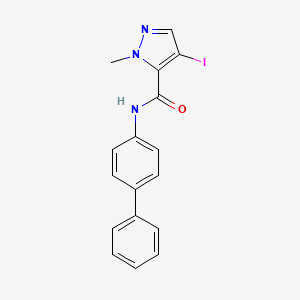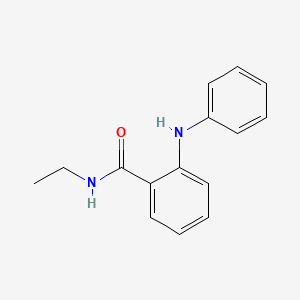![molecular formula C18H17ClN2O4S B3467867 methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3467867.png)
methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
Übersicht
Beschreibung
Methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound is a benzimidazole derivative that has shown promise as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate involves the inhibition of certain enzymes such as protein kinase CK2. The compound binds to the active site of the enzyme and prevents its activity, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis. The exact mechanism of action is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer cell lines and animal models. The compound has also been studied for its potential use in Alzheimer's disease and malaria, where it has shown promising results in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its mechanism of action is well-understood. The compound has also been shown to have low toxicity and high selectivity for certain enzymes, making it a potential therapeutic agent for various diseases. However, the compound also has some limitations for lab experiments, such as its low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate. One direction is the further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is the optimization of its synthesis method to yield higher purity and higher yield of the compound. Additionally, the compound could be studied for its potential use as a tool compound for the study of certain enzymes and their downstream effects. Overall, the study of this compound has the potential to lead to new insights and discoveries in various fields of research.
Wissenschaftliche Forschungsanwendungen
Methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate has been studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug discovery. The compound has shown promising results as an inhibitor of certain enzymes such as protein kinase CK2 and has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and malaria.
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenyl)sulfonylethyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-18(22)12-21-16-5-3-2-4-15(16)20-17(21)10-11-26(23,24)14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJLERIFHFCJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3467788.png)
![N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3467802.png)
![N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B3467811.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B3467812.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3467813.png)

![[9-(3-ethoxy-4-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3467833.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3467839.png)
![N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3467846.png)
![3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 3-methylbenzoate](/img/structure/B3467852.png)
![1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide](/img/structure/B3467857.png)
![(2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B3467872.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(4-morpholinylcarbonothioyl)-1H-indole](/img/structure/B3467876.png)